molecular formula C27H23N5O2S B2530300 3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 1115564-52-7

3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B2530300
CAS No.: 1115564-52-7
M. Wt: 481.57
InChI Key: YCFRDQYATCMZOB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 3-cyanophenyl moiety. The benzamide scaffold is further functionalized with a 4-methylbenzyl group (para-tolylmethyl) at the amide nitrogen. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Imidazole ring: Known for hydrogen bonding and metal coordination capabilities, often enhancing binding to biological targets.
  • Sulfanyl (-S-) linker: Enhances conformational flexibility and may influence redox stability.
  • 4-methylbenzyl substituent: Contributes hydrophobic interactions, critical for membrane permeability and target engagement.

Properties

IUPAC Name

3-[2-[2-(3-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2S/c1-19-8-10-20(11-9-19)17-30-26(34)22-5-3-7-24(15-22)32-13-12-29-27(32)35-18-25(33)31-23-6-2-4-21(14-23)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRDQYATCMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the cyanophenyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include:

    Imidazole formation: This step often involves the cyclization of a precursor molecule under acidic or basic conditions.

    Cyanophenyl group introduction: This can be achieved through nucleophilic substitution reactions using cyanophenyl halides.

    Benzamide coupling: The final step involves coupling the intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous benzamides and imidazole derivatives. Key differences in substituents, molecular descriptors, and inferred biological activities are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent Variations Molecular Weight (g/mol) Key Inferred Properties
3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide 3-cyanophenyl, 4-methylbenzyl ~505.6* High hydrophobicity (4-Me), moderate polarity (CN); potential for CNS penetration.
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide 2-cyanophenyl, 4-fluorobenzyl ~509.5* Increased polarity (F vs. Me); possible enhanced solubility but reduced bioavailability.
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide Cyclohexylmethyl, unsubstituted phenyl 448.58 High steric bulk (cyclohexyl); likely reduced metabolic clearance.
SC-558 derivatives (e.g., 1b: X = CH3) Methoxy, halogen, or ester substituents on phenyl rings Varies (e.g., ~350–450) Tunable electronic effects; halogenated analogs may improve target affinity.

*Calculated based on molecular formula.

Key Findings:

Substituent Position Effects: The 3-cyanophenyl group in the target compound vs. the 2-cyanophenyl in alters electronic distribution. The meta-CN group may stabilize charge-transfer interactions, whereas ortho-CN could sterically hinder binding . 4-methylbenzyl vs. 4-fluorobenzyl: The methyl group enhances hydrophobicity, favoring membrane permeation, while fluorine increases polarity and may improve solubility but reduce blood-brain barrier penetration .

Biological Activity Trends: Compounds with imidazole-thioether linkages (e.g., target compound and ) are associated with improved metabolic stability compared to ester or amide-linked analogs . Cyano groups (electron-withdrawing) in the target compound may enhance binding to enzymes requiring electron-deficient aromatic recognition sites (e.g., tyrosine kinases) .

Computational Predictions: Glide XP docking () suggests that the 4-methylbenzyl group in the target compound would participate in hydrophobic enclosure within protein pockets, a feature less pronounced in the 4-fluoro analog . QSAR models () indicate that van der Waals descriptors (e.g., molecular volume) for the target compound likely differ significantly from smaller analogs like SC-558 derivatives, impacting target selectivity .

Biological Activity

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound notable for its diverse biological activities. This compound features an imidazole ring, a sulfanyl group, and a benzamide moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Component Structure
Imidazole RingImidazole
Benzamide MoietyBenzamide
Sulfanyl GroupSulfanyl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The sulfanyl group may participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their function .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the imidazole and benzamide groups has been linked to cytotoxic effects against various cancer cell lines. A study reported that related compounds demonstrated IC50 values indicating potent inhibition of cell proliferation in cancer models, suggesting that 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide may possess similar activity .

Case Study 1: Antitumor Activity

In a comparative study involving various imidazole derivatives, 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide was evaluated for its cytotoxic effects on human cancer cell lines. The study found that the compound exhibited significant growth inhibition, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Enzyme Inhibition

Another study focused on the enzymatic inhibition properties of similar compounds. The results indicated that the imidazole ring effectively inhibited farnesyltransferase, an enzyme involved in cancer cell signaling pathways. The compound's ability to modulate enzyme activity suggests potential for therapeutic development in cancer treatment .

Data Summary Table

Biological Activity IC50 Value (µM) Target
Antitumor Activity< 10Various Cancer Cell Lines
Enzyme Inhibition3.5Farnesyltransferase

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